5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a synthetic compound with notable potential in medicinal chemistry. Its molecular formula is C22H19FN2O6, and it has a molecular weight of 426.4 g/mol. The compound features a complex structure that includes a pyranone core, which is known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties.
The compound's IUPAC name reflects its intricate structure, which incorporates functional groups such as piperazine and fluorobenzyl moieties. This complexity suggests that it may exhibit unique pharmacological properties, making it a subject of interest in drug development and research.
The synthesis of 5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one typically involves several steps, which may include:
The specific methods used can vary based on the desired purity and yield, with techniques such as high-performance liquid chromatography often employed to analyze the product at each stage .
The molecular structure of 5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one can be represented using various chemical notations:
InChI=1S/C22H19FN2O6/c23-16-5-3-15(4-6-16)13-30-20-14-31-19(12-17(20)26)22(28)25-9-7-24(8-10-25)21(27)18-2-1-11-29-18/h1-6,11-12,14H,7-10,13H2
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F
These representations indicate a complex arrangement of atoms that includes multiple rings and substituents, which contribute to its chemical reactivity and biological activity .
5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential applications in drug design.
The mechanism of action for 5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is likely related to its interactions with biological targets:
Such mechanisms are essential for understanding how this compound might be developed into therapeutic agents .
The physical and chemical properties of 5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one include:
These properties are critical for determining how the compound behaves under various experimental conditions and its suitability for different applications .
5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one has several potential applications:
Research continues into optimizing this compound's properties for better therapeutic outcomes .
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1